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Compound of Interest

Compound Name: Ketorolac(1-)

Cat. No.: B1256309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic properties of ketorolac's

enantiomers, S-(-)-ketorolac and R-(+)-ketorolac, in various species. The data presented is

compiled from peer-reviewed experimental studies and is intended to serve as a valuable

resource for researchers in drug development and pharmacology.

Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic

mixture. However, the pharmacological activity primarily resides in the S-(-)-enantiomer.[1]

Understanding the stereoselective pharmacokinetics of ketorolac is crucial for interpreting

pharmacological data and for the development of potentially safer and more effective

enantiopure formulations. This guide summarizes key pharmacokinetic parameters and

experimental methodologies to facilitate cross-species comparisons.

Comparative Pharmacokinetic Data
The disposition of ketorolac is subject to marked enantioselectivity in humans and other

species.[2] The following tables summarize the key pharmacokinetic parameters for S-(-)-

ketorolac and R-(+)-ketorolac following intravenous (IV), intramuscular (IM), and oral (PO)

administration in humans, rats, dogs, and calves.

Table 1: Pharmacokinetic Parameters of Ketorolac
Enantiomers in Humans (Intramuscular Administration)
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[2]
Parameter S-(-)-Ketorolac R-(+)-Ketorolac

Clearance (mL/h/kg) 45.9 ± 10.1 19.0 ± 5.0

Half-life (t½) (h) 2.35 ± 0.23 3.62 ± 0.79

Volume of Distribution (Vd)

(L/kg)
0.135 ± 0.022 0.075 ± 0.014

AUC Ratio (S/R) 0.442 ± 0.043 -

Data from a study involving a single 30 mg intramuscular injection of racemic ketorolac

tromethamine to four healthy volunteers.[2]

Table 2: Pharmacokinetic Parameters of Ketorolac
Enantiomers in Children (Intravenous Administration)[3]

Parameter S-(-)-Ketorolac R-(+)-Ketorolac

Clearance
~4 times that of R(+)

enantiomer
-

Half-life (t½) 40% that of R(+) enantiomer -

Volume of Distribution (Vd) Greater than R(+) form -

Data from a study in children aged 3 to 18 years who received a 0.6 mg/kg intravenous dose of

racemic ketorolac.[3] The clearance of racemic ketorolac in children was found to be

approximately twice that reported in adults.[3]

Table 3: Pharmacokinetic Parameters of Racemic
Ketorolac in Rats (Oral Administration)[4]
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Dose (mg/kg) Cmax (µg/mL) Tmax (min) t½ (h)

1 3.8 ± 0.5 20 ~6

3.2 12.1 ± 1.8 20 ~6

5.6 20.5 ± 2.9 20 ~6

Data from a study in rats receiving oral doses of 1, 3.2, or 5.6 mg/kg of ketorolac tromethamine.

The study noted a linear increase in Cmax and AUC with the dose.[4] In rats, after intravenous

administration, the plasma concentrations of (+)-R-Ketorolac were consistently higher than

those of (-)-S-Ketorolac.[5]

Table 4: Pharmacokinetic Parameters of Racemic
Ketorolac in Dogs (Intravenous and Oral Administration)
[6][7]

Administrat
ion

t½ (h)
Clearance
(mL/kg/min)

Vd (L/kg) Tmax (min)
Bioavailabil
ity (%)

IV (0.5

mg/kg)
4.55 1.25 0.33 - -

Oral (0.5

mg/kg)
4.07 - - 51.2 100.9

Data from a study in six mixed-breed dogs. The pharmacokinetics of ketorolac in dogs were

found to be fairly similar to humans.[6][7]

Table 5: Pharmacokinetic Parameters of Ketorolac
Enantiomers in Calves (Intravenous and Oral
Administration)[8]
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Administration Enantiomer t½ (h)
Clearance
(L/h/kg)

Bioavailability
(%)

IV (2 mg/kg) R-(+)-Ketorolac 5.9 ± 5.1 0.0470 ± 0.0370 -

S-(-)-Ketorolac 6.0 ± 4.9 0.0480 ± 0.0370 -

Oral (8 mg/kg) R-(+)-Ketorolac 14.77 ± 3.08 - 86.5 ± 20.6

S-(-)-Ketorolac 14.55 ± 2.95 - 86.7 ± 20.3

This study in calves indicated that the stereoisomers of ketorolac have similar pharmacokinetic

profiles, with minimal bioinversion observed.[8]

Experimental Protocols
The data presented in this guide were derived from studies employing standardized and

validated experimental methodologies. A general overview of the typical experimental protocol

is provided below.

Animal Studies
Species: Studies have been conducted in various species, including rats (Wistar or Sprague-

Dawley), dogs (mixed breed), and calves.[4][5][6][8]

Drug Administration: Racemic ketorolac tromethamine was administered via intravenous

(bolus injection, typically into a tail vein in rats or cephalic vein in larger animals),

intramuscular, or oral (gavage) routes.[2][4][5][6][8] Doses were calculated based on body

weight.

Blood Sampling: Serial blood samples were collected at predetermined time points post-

administration from appropriate vessels (e.g., tail vein in rats, jugular or cephalic vein in dogs

and calves).[4][5][6][8] Plasma was separated by centrifugation and stored frozen until

analysis.

Analytical Method: Plasma concentrations of ketorolac enantiomers were determined using a

stereoselective high-performance liquid chromatography (HPLC) method.[2][3][8] This
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typically involves a chiral stationary phase or derivatization to separate the S-(-) and R-(+)

enantiomers.

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-

compartmental or compartmental methods to determine key pharmacokinetic parameters

such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the

plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and

volume of distribution (Vd).[4][5][6][8]

Human Studies
Subjects: Studies were typically conducted in healthy adult volunteers.[2] Studies in specific

populations, such as children, have also been performed.[3]

Drug Administration: Racemic ketorolac tromethamine was administered as an intravenous

infusion or intramuscular injection.[2][3]

Blood Sampling: Venous blood samples were collected at various time points after drug

administration.[2][3]

Analytical Method: Similar to animal studies, enantioselective HPLC methods were used to

quantify S-(-)- and R-(+)-ketorolac in plasma.[2][3]

Pharmacokinetic Analysis: Standard pharmacokinetic modeling software was used to

calculate the parameters for each enantiomer.[2][3]

Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a comparative

pharmacokinetic study of ketorolac enantiomers.
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Caption: Experimental workflow for pharmacokinetic studies of ketorolac enantiomers.
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In conclusion, the pharmacokinetic profile of ketorolac is markedly stereoselective across

different species. The S-(-)-enantiomer, which is responsible for the analgesic effect, is

generally cleared more rapidly than the R-(+)-enantiomer in humans. However, this is not

consistently observed in all animal models, such as in calves where the pharmacokinetics of

the two enantiomers are similar. These species-specific differences are important

considerations for preclinical drug development and the extrapolation of animal data to

humans. Further research into the metabolic pathways and transporters involved in the

disposition of ketorolac enantiomers in different species would provide a more complete

understanding of these observed pharmacokinetic variations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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